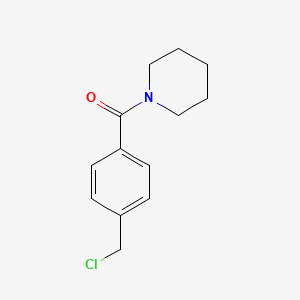

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(chloromethyl)phenyl]-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c14-10-11-4-6-12(7-5-11)13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQKALIRKRBPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586240 | |

| Record name | [4-(Chloromethyl)phenyl](piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185743-00-4 | |

| Record name | [4-(Chloromethyl)phenyl](piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a compelling bifunctional molecule poised for significant utility in medicinal chemistry and organic synthesis. Its structure, featuring a reactive benzylic chloride and a stable benzoylpiperidine moiety, offers a versatile platform for the synthesis of complex molecular architectures. The benzoylpiperidine scaffold is a well-established privileged structure in drug discovery, known for its presence in a multitude of therapeutic agents.[1][2][3][4][5][6] The addition of a chloromethyl group on the phenyl ring introduces a key site for controlled chemical modification, enabling its use as a valuable synthetic intermediate.[7][8][9]

This technical guide provides a comprehensive overview of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone, focusing on its synthesis, chemical properties, reactivity, and potential applications. While direct experimental data for this specific compound is not extensively available in public literature, this guide leverages established principles of organic chemistry and data from closely related analogues to provide a robust and scientifically grounded resource for researchers. We will explore the causality behind synthetic choices and provide detailed protocols to empower scientists in their research endeavors.

Chemical Properties and Data

The fundamental chemical properties of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone can be calculated based on its molecular structure. These properties are essential for planning synthetic transformations, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆ClNO | Calculated |

| Molecular Weight | 237.73 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | Inferred from analogues |

| Solubility | Predicted: Soluble in aprotic organic solvents (e.g., DCM, THF, DMF) | Inferred from analogues |

| Melting Point | Not available in literature | - |

| Boiling Point | Not available in literature | - |

| CAS Number | Not assigned in major databases | - |

Synthesis of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

The most direct and logical synthetic route to (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is through the nucleophilic acyl substitution of 4-(chloromethyl)benzoyl chloride with piperidine. This approach is widely used for the formation of amides from acyl chlorides and amines.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone.

Experimental Protocol: Amidation of Piperidine

This protocol is based on standard amidation procedures and the known reactivity of acyl chlorides.

Materials:

-

4-(Chloromethyl)benzoyl chloride

-

Piperidine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or another non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(chloromethyl)benzoyl chloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Amine and Base: In a separate flask, prepare a solution of piperidine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred solution of 4-(chloromethyl)benzoyl chloride at 0 °C.

-

Causality: The use of a slight excess of piperidine ensures complete consumption of the acyl chloride. Triethylamine acts as a scavenger for the hydrochloric acid (HCl) byproduct, preventing the protonation of piperidine which would render it non-nucleophilic. The reaction is performed at 0 °C to control the exothermic nature of the amidation.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting acyl chloride.[10]

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining HCl and unreacted acyl chloride), water, and brine.

-

Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone.

Reactivity and Mechanistic Insights

The dual functionality of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone dictates its reactivity. The two primary reactive sites are the amide carbonyl and the benzylic chloride.

Diagram of Reactivity

Caption: Key reaction pathways for (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone.

-

Amide Group: The amide bond is generally stable but can undergo hydrolysis to the corresponding carboxylic acid and amine under strong acidic or basic conditions. This stability is a key feature of the benzoylpiperidine scaffold in many pharmaceutical applications.[1]

-

Benzylic Chloride: The chloromethyl group is a highly reactive benzylic halide. It is susceptible to nucleophilic substitution reactions, typically proceeding through an Sₙ2 mechanism with a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides).[11][12] This reactivity allows for the facile introduction of the 4-(piperidin-1-ylcarbonyl)benzyl moiety onto other molecules, making it a valuable intermediate for building more complex structures. The benzylic position is activated towards substitution because the transition state is stabilized by the adjacent phenyl ring.[13][14][15][16]

Potential Applications in Drug Discovery and Development

The structural features of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone make it a promising building block in medicinal chemistry.

-

Scaffold for Bioactive Molecules: The benzoylpiperidine core is a privileged structure found in numerous FDA-approved drugs and clinical candidates, targeting a wide range of receptors and enzymes.[17][18][19][20] This compound can serve as a starting point or intermediate for the synthesis of novel therapeutic agents.

-

Linker for PROTACs and Other Conjugates: The reactive chloromethyl group can be used to covalently attach the benzoylpiperidine moiety to other molecules of interest, such as proteins or targeting ligands. This makes it a potential linker component in the development of Proteolysis Targeting Chimeras (PROTACs) or other chemical probes.

-

Intermediate for Analog Synthesis: Researchers can utilize the benzylic chloride to synthesize a library of derivatives by reacting it with various nucleophiles. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacological properties of a lead compound.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper safety precautions are paramount when handling (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone. The safety profile is inferred from data on benzyl chlorides and acyl chlorides.

Hazards:

-

Corrosive: Likely to be corrosive to skin, eyes, and the respiratory tract, similar to its precursor, 4-(chloromethyl)benzoyl chloride.[21][22]

-

Lachrymator: Benzyl chlorides are known lachrymators, causing irritation and tearing of the eyes.[23][24]

-

Moisture Sensitive: While the amide is stable, any residual 4-(chloromethyl)benzoyl chloride will react violently with water. The final product should be handled in a dry environment.[25][26][27]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Protective Clothing: A lab coat should be worn.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and bases.

-

Handle under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket) to prevent hydrolysis.

Conclusion

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a bifunctional compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its synthesis is straightforward from commercially available precursors, and its dual reactivity offers a versatile handle for the construction of complex molecules. While direct experimental data on this specific compound is limited, its properties and reactivity can be reliably inferred from well-established chemical principles and data on analogous structures. This guide provides the necessary foundational knowledge for researchers to confidently incorporate this valuable intermediate into their synthetic and drug discovery programs.

References

-

PrepChem.com. (n.d.). Synthesis of A. 4-(Chloromethyl)benzoyl chloride. Retrieved from [Link]

-

Sciencemadness Wiki. (2021). Benzyl chloride. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Reactivity: Benzyl Chloride in Organic Synthesis. Retrieved from [Link]

-

Penta chemicals. (2025). Benzyl chloride. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety, Handling, and Packaging of Benzyl Chloride: A Guide for Industrial Users. Retrieved from [Link]

- Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme, 55(03), 205-218.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Synthesis: The Role of 4-(Chloromethyl)benzoyl Chloride. Retrieved from [Link]

- Basile, L., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1998.

- Kurasov, D. O., et al. (2022).

-

Basile, L., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Retrieved from [Link]

-

Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

Basile, L., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. Retrieved from [Link]

-

International Chemical Safety Cards. (n.d.). ICSC 0016 - BENZYL CHLORIDE. Retrieved from [Link]

-

Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2. Retrieved from [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

Filo. (2022). High reactivity of allyl and benzyl halides. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Chloromethyl)benzoic acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

-

YouTube. (2022). Benzylic, Allylic, Vinylic and Arylic halides in Nucleophilic Substitution Reactions. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Chloride. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrolidin-1-yl-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]methanone. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

Reddit. (2023). Acetyl Chloride Storage. Retrieved from [Link]

-

PubChem. (n.d.). 1-pyrrolidinyl[4-(1H-pyrrol-1-yl)phenyl]methanone. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 12. nbinno.com [nbinno.com]

- 13. quora.com [quora.com]

- 14. High reactivity of allyl and benzyl halides. Allyl and benzyl halides are.. [askfilo.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. youtube.com [youtube.com]

- 17. thieme-connect.de [thieme-connect.de]

- 18. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 19. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 20. ijnrd.org [ijnrd.org]

- 21. westliberty.edu [westliberty.edu]

- 22. pentachemicals.eu [pentachemicals.eu]

- 23. nbinno.com [nbinno.com]

- 24. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 25. nj.gov [nj.gov]

- 26. fishersci.com [fishersci.com]

- 27. reddit.com [reddit.com]

An In-depth Technical Guide to (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

CAS Number: 185743-00-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Intermediate

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a bifunctional molecule poised as a valuable intermediate in the landscape of medicinal chemistry and organic synthesis. Its strategic combination of a reactive benzylic chloride and a stable piperidinyl-methanone moiety offers a versatile platform for the construction of complex molecular architectures. While direct, in-depth literature on this specific compound is not extensively available, its structural components and the well-documented chemistry of its analogs allow for a comprehensive understanding of its properties, reactivity, and potential applications. This guide synthesizes available data on closely related structures to provide a predictive and practical framework for researchers looking to leverage this compound in their synthetic endeavors.

Molecular and Physicochemical Profile

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is characterized by a central phenyl ring substituted with a chloromethyl group at the para position, and a piperidin-1-yl)methanone group. This unique arrangement of functional groups dictates its chemical behavior and utility.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C13H16ClNO | Calculated |

| Molecular Weight | 237.73 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Analogy to similar compounds |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General solubility of similar organic compounds |

| Reactivity Centers | 1. Benzylic Chloride: Highly susceptible to nucleophilic substitution. 2. Amide Carbonyl: Generally stable, but can participate in reactions under harsh conditions. | Chemical principles |

The Synthetic Pathway: A Proposed Protocol

Proposed Synthesis Workflow

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of piperidine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable non-nucleophilic base such as triethylamine (1.1 equivalents).

-

Addition of Acyl Chloride: Slowly add a solution of 4-(chloromethyl)benzoyl chloride (1.05 equivalents) in anhydrous DCM to the stirred piperidine solution at 0 °C. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, wash the reaction mixture sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Reactivity and Mechanistic Insights

The synthetic utility of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is primarily dictated by the reactivity of the benzylic chloride group. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions.

Nucleophilic Substitution at the Benzylic Carbon

The chloromethyl group is activated by the adjacent phenyl ring, making it a prime site for SN2 reactions with a wide range of nucleophiles. This allows for the facile introduction of various functionalities, making it a key building block for creating diverse chemical libraries.

Caption: Reactivity of the benzylic chloride moiety.

This reactivity profile is the cornerstone of its application in medicinal chemistry, enabling the linkage of the (piperidin-1-yl)methanone-phenyl core to other pharmacophoric groups.

Applications in Drug Discovery and Development

Based on the known applications of structurally similar compounds, (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a promising intermediate for the synthesis of novel therapeutic agents. The piperidine moiety is a common scaffold in many biologically active compounds, and the ability to functionalize the benzylic position provides a powerful tool for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas:

-

Oncology: The core structure can be elaborated to design inhibitors of various kinases and other enzymes implicated in cancer progression. For instance, related N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have shown potential as cyclin-dependent kinase 2 (CDK2) inhibitors.

-

Neuroscience: Piperidine-containing compounds are well-represented in neuroscience drug discovery. This intermediate could be utilized to synthesize ligands for G-protein coupled receptors (GPCRs) and ion channels. For example, analogs of 4-(chloromethyl)piperidine have been used to create N-type calcium channel blockers for the treatment of pain.[1]

-

Infectious Diseases: The versatile nature of this building block allows for the synthesis of novel antimicrobial agents by introducing various heterocyclic and aromatic moieties.

Spectroscopic and Analytical Characterization (Predicted)

While experimental spectra for (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone are not publicly available, the expected spectroscopic signatures can be predicted based on its structure.

-

1H NMR:

-

Aromatic protons on the phenyl ring would appear in the range of 7.2-7.8 ppm.

-

The benzylic protons of the chloromethyl group would likely be a singlet around 4.5-4.7 ppm.

-

The protons on the piperidine ring would exhibit complex multiplets in the aliphatic region, typically between 1.5 and 3.8 ppm.

-

-

13C NMR:

-

The amide carbonyl carbon would be observed downfield, around 170 ppm.

-

Aromatic carbons would appear in the 125-140 ppm region.

-

The benzylic carbon of the chloromethyl group would be expected around 45 ppm.

-

Piperidine carbons would be found in the 25-50 ppm range.

-

-

Mass Spectrometry (EI): The molecular ion peak (M+) would be expected at m/z 237, with a characteristic M+2 peak at m/z 239 due to the presence of the chlorine isotope (37Cl). Common fragmentation patterns would likely involve the loss of the chloromethyl group and fragmentation of the piperidine ring.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are paramount when handling (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone. Based on the safety data for related compounds, the following guidelines should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion: A Building Block of High Potential

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone represents a valuable and versatile building block for synthetic and medicinal chemists. Its bifunctional nature allows for the straightforward construction of diverse molecular libraries, making it an attractive starting point for the discovery of novel bioactive compounds. While direct experimental data is limited, a thorough understanding of the chemistry of its constituent parts provides a solid foundation for its effective utilization in research and development.

References

- BenchChem. (2025). A Technical Guide to the Synthesis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin.

- BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)

- The Royal Society of Chemistry. (2014).

- BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)

- SpectraBase. (2025). [4-[(4-Chlorophenyl)-phenyl-methyl]piperazin-1-yl]-(2-hydroxyphenyl)methanone - Optional[1H NMR] - Spectrum.

- BenchChem. (2025). The Versatile Role of 4-(Chloromethyl)piperidine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone, a bifunctional molecule featuring a reactive chloromethyl group and a stable piperidinyl-methanone moiety, serves as a crucial intermediate in contemporary organic synthesis. Its significance is notably highlighted in the pharmaceutical industry, particularly as a key building block in the synthesis of the antifungal agent Efinaconazole. This guide provides a comprehensive overview of the synthesis and detailed characterization of this versatile compound, offering field-proven insights and robust analytical data to support research and development endeavors.

Introduction: Strategic Importance in Synthesis

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone (CAS Number: 63608-15-1) is a compound of significant interest due to its dual reactivity. The presence of the electrophilic benzylic chloride allows for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. Concurrently, the amide linkage to the piperidine ring offers a stable scaffold, often imparting desirable pharmacokinetic properties in drug candidates.

The primary application of this compound is as a pivotal intermediate in the multi-step synthesis of Efinaconazole, a topical triazole antifungal medication.[1] A thorough understanding of its synthesis and a complete profile of its analytical characteristics are therefore paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).

Synthetic Pathway: A Two-Stage Approach

The synthesis of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is most efficiently achieved through a two-stage process. This involves the initial preparation of a reactive acyl chloride intermediate, followed by its reaction with piperidine.

Stage 1: Synthesis of 4-(Chloromethyl)benzoyl chloride

The precursor, 4-(chloromethyl)benzoyl chloride, can be synthesized from p-toluic acid via two primary routes. One common method involves the radical chlorination of the methyl group of p-toluic acid to form 4-(chloromethyl)benzoic acid, which is then converted to the acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Stage 2: Amide Formation via Schotten-Baumann Reaction

The final product is synthesized through the acylation of piperidine with 4-(chloromethyl)benzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which involves the treatment of an amine with an acid chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

4-(Chloromethyl)benzoyl chloride

-

Piperidine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or aqueous sodium hydroxide

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 equivalents) to the stirred solution.

-

Acyl Chloride Addition: Dissolve 4-(chloromethyl)benzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone. The following data represents the expected analytical profile for this compound.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 63608-15-1 |

| Molecular Formula | C₁₃H₁₆ClNO |

| Molecular Weight | 237.73 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃) | Data not explicitly available in searched literature. Expected signals: aromatic protons (δ 7.2-7.5 ppm), chloromethyl protons (δ ~4.6 ppm), and piperidine protons (broad signals, δ 1.5-3.7 ppm). |

| ¹³C NMR (CDCl₃) | Data not explicitly available in searched literature. Expected signals: carbonyl carbon (δ ~170 ppm), aromatic carbons (δ 125-140 ppm), chloromethyl carbon (δ ~45 ppm), and piperidine carbons (δ 25-50 ppm). |

| FTIR (KBr, cm⁻¹) | Data not explicitly available in searched literature. Expected characteristic peaks: C=O stretch (amide) ~1640 cm⁻¹, C-Cl stretch ~750 cm⁻¹. |

| Mass Spec (EI) | Data not explicitly available in searched literature. Expected molecular ion peak (M⁺) at m/z 237. |

Safety and Handling

4-(Chloromethyl)benzoyl chloride is a corrosive and moisture-sensitive compound and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The final product, (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone, should also be handled with care, avoiding inhalation, ingestion, and skin contact. A comprehensive Safety Data Sheet (SDS) should be consulted before handling these chemicals.[2][3][4][5]

Conclusion

The synthesis and characterization of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone are well-established processes crucial for the production of valuable pharmaceutical compounds like Efinaconazole. This guide provides a foundational understanding of the synthetic strategy, a detailed experimental protocol, and a summary of the expected analytical data. Adherence to rigorous synthetic and analytical practices is essential for ensuring the quality and purity of this important chemical intermediate.

References

-

efinaconazole - New Drug Approvals. (n.d.). Retrieved January 17, 2026, from [Link]

- CN104557746A - Synthesis method of efinaconazole intermediate - Google Patents. (n.d.).

- US10626102B2 - Process for the synthesis of efinaconazol - Google Patents. (n.d.).

-

CAS No : 63608-15-1 | Product Name : (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]

-

Intermediate compounds and process for the preparation of efinaconazole - Justia Patents. (2017, April 11). Retrieved January 17, 2026, from [Link]

- US10626102B2 - Process for the synthesis of efinaconazol - Google Patents. (n.d.).

- Zhu, F., Zhang, J., Xiamuxi, H., Chen, W., Hu, T., Yang, X., ... & He, Y. (2018). Identification, synthesis, and control of efinaconazole impurities.

- US20190010141A1 - Process for the synthesis of efinaconazol - Google Patents. (n.d.).

Sources

Spectroscopic Characterization of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The guide emphasizes the rationale behind spectral interpretations, providing a robust framework for the characterization of this and structurally related molecules.

Introduction: The Significance of Spectroscopic Analysis

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a molecule of interest in medicinal chemistry and organic synthesis, serving as a versatile intermediate. Its structure combines a benzophenone-like core with a piperidine moiety and a reactive chloromethyl group. Accurate structural elucidation and purity assessment are paramount for its application in research and development. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle.

This guide will present a detailed, albeit predictive, analysis of the key spectroscopic features of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone. Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage data from structurally analogous compounds to provide a well-grounded interpretation. This comparative approach not only allows for a robust prediction of the spectral characteristics but also enhances the understanding of structure-property relationships.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.

Figure 1. Chemical structure of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4-7.6 | d | 2H | Ar-H (ortho to C=O) | Protons on the aromatic ring adjacent to the electron-withdrawing carbonyl group are expected to be deshielded and appear downfield. |

| ~7.3-7.5 | d | 2H | Ar-H (ortho to CH₂Cl) | Protons on the aromatic ring adjacent to the chloromethyl group will also be deshielded, with their signal likely overlapping with the other aromatic protons. |

| ~4.6 | s | 2H | -CH₂Cl | The methylene protons of the chloromethyl group are significantly deshielded by the adjacent chlorine atom and aromatic ring, resulting in a singlet in the downfield region. |

| ~3.4-3.8 | br s | 4H | Piperidine-H (α to N) | The protons on the carbons directly attached to the nitrogen atom of the piperidine ring are deshielded and often appear as a broad singlet due to restricted rotation around the amide bond. |

| ~1.5-1.8 | m | 6H | Piperidine-H (β, γ to N) | The remaining protons of the piperidine ring are in a more shielded environment and are expected to appear as a complex multiplet in the aliphatic region.[1][2] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O | The carbonyl carbon of the methanone group is highly deshielded and appears significantly downfield. |

| ~135-140 | Ar-C (quaternary) | The quaternary carbons of the aromatic ring will be in this region. |

| ~128-130 | Ar-CH | The protonated carbons of the aromatic ring will appear in this range. |

| ~45-50 | Piperidine-C (α to N) | The carbons of the piperidine ring adjacent to the nitrogen are deshielded.[1][3] |

| ~45 | -CH₂Cl | The carbon of the chloromethyl group is deshielded by the electronegative chlorine atom. |

| ~25-27 | Piperidine-C (β, γ to N) | The remaining carbons of the piperidine ring are more shielded and appear further upfield.[1][3] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (or more for dilute samples)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0-220 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the phenyl ring. |

| ~2950-2850 | Medium-Strong | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the piperidine and chloromethyl groups. |

| ~1630-1660 | Strong | C=O stretch (amide) | The carbonyl group of the amide will show a strong absorption in this region. This is a key diagnostic peak.[4][5][6][7][8] |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C stretch | Skeletal vibrations of the aromatic ring. |

| ~1200-1300 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bond of the amide. |

| ~650-800 | Medium-Strong | C-Cl stretch | The carbon-chlorine bond stretch is expected in the fingerprint region. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected molecular weight of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone (C₁₃H₁₆ClNO) is approximately 237.10 g/mol . The mass spectrum should show a molecular ion peak at m/z 237, along with an isotope peak at m/z 239 with about one-third the intensity, which is characteristic of the presence of a single chlorine atom.

-

Key Fragmentation Pathways:

-

Loss of Cl: A fragment at m/z 202, corresponding to the loss of a chlorine radical.

-

Formation of the benzoyl cation: A prominent peak at m/z 105, corresponding to [C₆H₅CO]⁺.

-

Formation of the piperidinyl-carbonyl cation: A peak at m/z 112, corresponding to [C₅H₁₀NCO]⁺.

-

Formation of the chlorobenzyl cation: A peak at m/z 125, corresponding to [ClCH₂C₆H₄]⁺.

-

Figure 2. Predicted key fragmentation pathways for (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions.

Synthesis Overview

A plausible synthetic route to (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone involves the acylation of piperidine with 4-(chloromethyl)benzoyl chloride.

Figure 3. Plausible synthetic route for (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone.

This reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the final product can be purified by column chromatography or recrystallization.

Conclusion

The spectroscopic characterization of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is crucial for its use in scientific research and development. This guide provides a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra based on established principles and data from analogous structures. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data. By combining these techniques, researchers can confidently confirm the structure and purity of this important chemical intermediate.

References

-

Pharmaffiliates. (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone. [Link]

-

Wikipedia. Piperidine. [Link]

-

Proprep. What is benzophenone ir spectrum?. [Link]

-

Brainly. [FREE] IR Spectrum of Benzophenone and Triphenylmethanol I have partly labeled these two IR spectrums but need. [Link]

-

Chemistry Stack Exchange. IR and H-NMR analysis of benzophenone. [Link]

-

PubMed. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. [Link]

-

ResearchGate. Comparative FTIR spectra of benzophenone and the product of the.... [Link]

-

ResearchGate. A fragmentation pathway of benzophenone formed in MS, take 2,6,4.... [Link]

-

ResearchGate. Time-of-flight mass spectra of benzophenone, which is subject to a fast.... [Link]

-

ResearchGate. FT-IR spectra of benzophenone-containing PSEBS during.... [Link]

-

Royal Society of Chemistry. Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. [Link]

-

SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. Piperidine. [Link]

-

Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

-

ResearchGate. Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone and a comparative study of its optical, antimicrobial and antioxidant activities with 4-chloro phenyl (4-methyl piperidin-1-yl) methanone. [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 3. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 4. proprep.com [proprep.com]

- 5. brainly.com [brainly.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone structural elucidation

An In-Depth Technical Guide to the Structural Elucidation of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

Foreword: The Imperative of Unambiguous Characterization

In the landscape of pharmaceutical research and fine chemical synthesis, the molecule (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone represents a versatile synthetic intermediate. Its constituent parts—a reactive chloromethyl group, a stable benzoyl core, and a conformationally significant piperidine ring—make it a valuable building block. However, its utility is predicated on absolute certainty of its structure. Any ambiguity, whether in connectivity, purity, or isomeric form, can compromise downstream applications, leading to failed syntheses, impure products, and misinterpreted biological data.

This guide eschews a rigid, templated approach. Instead, it presents a holistic and logical workflow for the structural elucidation of this specific molecule. We will explore not just the "how" but, more critically, the "why" behind each analytical choice. The philosophy is one of self-validation, where orthogonal analytical techniques are synergistically employed to build an irrefutable structural proof, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

The Strategic Analytical Workflow: A Multi-Pronged Approach

The structural confirmation of a novel or synthesized small molecule is not a linear process but an integrated puzzle. Each analytical technique provides a unique piece of information, and their collective data must converge on a single, unambiguous structure. Our strategy relies on four pillars of modern analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and, for definitive spatial arrangement, X-ray Crystallography.

The logical flow of this process is designed for maximum confidence with efficient use of resources, starting with broad functional group identification and culminating in precise atomic mapping.

Caption: Integrated workflow for structural elucidation.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: Before delving into the complexities of atomic connectivity, a rapid and non-destructive IR analysis provides immediate confirmation of the key functional groups. This is our first-pass check to ensure the synthesis has yielded a molecule of the correct class. For this target, we are specifically looking for evidence of the tertiary amide carbonyl and the aromatic ring. The absence of these signals would be an immediate red flag.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small, solvent-free sample (1-2 mg) of the purified compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000–600 cm⁻¹.

-

Background Correction: Run a background spectrum of the clean, empty ATR crystal prior to sample analysis. The instrument software will automatically ratio the sample spectrum against the background.

-

Data Processing: Perform baseline correction and peak picking.

Data Interpretation: Correlating Bands to Bonds

The vibrational spectrum of a molecule is a unique physical property.[1] For our target molecule, we anticipate several key absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety | Expected Intensity | Causality |

| ~3050-3100 | C-H Stretch | Aromatic (Phenyl Ring) | Medium-Weak | The sp² C-H bonds of the aromatic ring vibrate at a slightly higher frequency than sp³ C-H bonds.[2][3] |

| ~2850-2950 | C-H Stretch | Aliphatic (Piperidine & CH₂Cl) | Strong | The sp³ C-H bonds of the saturated piperidine ring and chloromethyl group. |

| ~1645 | C=O Stretch | Tertiary Amide | Very Strong | This is the most diagnostic peak. The resonance between the nitrogen lone pair and the carbonyl lowers the frequency from a typical ketone (~1715 cm⁻¹).[4][5] |

| ~1590, ~1490, ~1440 | C=C Stretch | Aromatic (Phenyl Ring) | Medium-Strong | These "in-ring" stretching vibrations are characteristic of the benzene ring.[3] |

| ~830 | C-H Bend (oop) | 1,4-Disubstituted Aromatic | Strong | The "out-of-plane" bending pattern is highly diagnostic for the para substitution on the phenyl ring.[2] |

| ~700-800 | C-Cl Stretch | Chloromethyl Group | Medium-Strong | The carbon-chlorine bond stretch typically appears in the fingerprint region. |

The presence of a very strong band around 1645 cm⁻¹ is crucial; it confirms the amide carbonyl. This, combined with the characteristic aromatic and aliphatic signals, provides strong initial evidence for the target structure.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

Expertise & Experience: While IR confirms the presence of functional groups, HRMS provides the exact molecular weight and, by extension, the elemental composition.[6] This is a non-negotiable step for validating the molecular formula, C₁₃H₁₆ClNO. We opt for a "soft" ionization technique like Electrospray Ionization (ESI) to maximize the abundance of the molecular ion and minimize premature fragmentation.

Trustworthiness: The key to a trustworthy result lies in mass accuracy and isotopic pattern matching. For a chlorine-containing compound, the isotopic signature is a definitive validation point.

Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode, as the amide nitrogen can be readily protonated.

-

Mass Analysis: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

-

Calibration: Ensure the instrument is calibrated with a known standard immediately before the run to guarantee mass accuracy below 5 ppm.[7]

Data Interpretation: From Mass to Formula

-

Molecular Ion ([M+H]⁺): The primary goal is to find the protonated molecular ion.

-

Calculated Exact Mass of C₁₃H₁₆ClNO: 237.0920

-

Calculated Exact Mass of [C₁₃H₁₇ClNO]⁺: 238.0993

-

The instrument should detect a peak within 5 ppm of this value (e.g., 238.0993 ± 0.0012).

-

-

Isotopic Pattern: This is the critical self-validating feature. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pattern for the molecular ion.

-

The M peak (containing ³⁵Cl) will be observed at the calculated mass.

-

The M+2 peak (containing ³⁷Cl) will be observed 2 Da higher.

-

The intensity ratio of the M peak to the M+2 peak must be approximately 3:1 . Observing this signature provides definitive proof of the presence of one chlorine atom.

-

| Ion | Formula | Calculated m/z | Expected Relative Abundance |

| [M+H]⁺ | C₁₃H₁₇³⁵ClNO⁺ | 238.0993 | 100% |

| [M+2+H]⁺ | C₁₃H₁₇³⁷ClNO⁺ | 240.0964 | ~32% |

-

Fragmentation Analysis: While not the primary goal of this experiment, common fragments can add confidence.

-

Acylium Ion: Cleavage of the amide C-N bond can produce a benzoyl fragment. The fragment (4-(chloromethyl)phenyl)C≡O⁺ (m/z 153.0102) is a likely and highly diagnostic peak.

-

Loss of Cl: Fragmentation may show a peak corresponding to [M-Cl]⁺.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of organic compounds, revealing the chemical environment and connectivity of every proton and carbon atom.[8][9] A full suite of 1D and 2D NMR experiments will allow us to assemble the molecule piece by piece, confirming the substitution pattern of the phenyl ring and the structure of the piperidine moiety.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent (CDCl₃ is a good first choice) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure an adequate relaxation delay (d1) of at least 2 seconds to allow for accurate integration.

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon environment.

-

DEPT-135 Acquisition: Run a DEPT-135 experiment. This is crucial for differentiating carbon types: CH/CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons (like the C=O and the substituted aromatic carbons) will be absent.

-

2D NMR Acquisition (COSY & HSQC):

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing the proton connectivity within the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to. It definitively links the proton and carbon skeletons.

-

Sources

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. youtube.com [youtube.com]

- 5. FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. measurlabs.com [measurlabs.com]

- 7. A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 9. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

Purity assessment of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

An In-depth Technical Guide to the Purity Assessment of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

Foreword: The Imperative of Purity in Synthesis and Development

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a key synthetic intermediate whose value is intrinsically linked to its purity. As a bifunctional molecule, featuring a reactive benzylic chloride and a stable tertiary amide, it serves as a versatile building block in the construction of more complex molecules, particularly in the pharmaceutical industry. The presence of impurities, even at trace levels, can have significant downstream consequences, including the formation of deleterious side-products, compromised reaction yields, and the introduction of potentially toxic or mutagenic entities into an active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for the rigorous, multi-faceted purity assessment of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone. We will move beyond a simple recitation of methods to explore the underlying scientific rationale for an integrated analytical strategy. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust, defensible, and thorough understanding of the quality of this critical intermediate. The protocols and strategies outlined herein are grounded in established regulatory principles, such as those from the International Council for Harmonisation (ICH), to ensure that the generated data is not only scientifically sound but also suitable for regulatory scrutiny.[1][2]

Deconstructing the Analyte: The Predicted Impurity Profile

A robust analytical strategy is not developed in a vacuum; it is predicated on a thorough understanding of the potential impurities that may arise during the synthesis, purification, and storage of the target compound. The most common synthesis of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone proceeds via the Schotten-Baumann reaction of 4-(chloromethyl)benzoyl chloride with piperidine. This informs our initial impurity assessment.

Potential Process-Related Impurities:

-

Starting Materials: Unreacted 4-(chloromethyl)benzoyl chloride and piperidine.

-

By-products:

-

4-(Chloromethyl)benzoic acid: Formed from the hydrolysis of the starting acid chloride.

-

Bis-acylated products or other side-reactions: Arising from complex reactions during synthesis.[3]

-

-

Reagent-Related Impurities: Residual bases (e.g., triethylamine, pyridine) or solvents used during the reaction and workup.[4]

Potential Degradation Products:

-

(4-(Hydroxymethyl)phenyl)(piperidin-1-yl)methanone: The benzylic chloride is susceptible to hydrolysis, particularly during aqueous workup or upon storage in the presence of moisture.

-

Oxidation Products: The piperidine ring can be susceptible to oxidation, potentially leading to colored impurities.[4][5]

This predictive analysis allows for the targeted development of analytical methods capable of separating and detecting these specific species.

The Orthogonal Analytical Workflow: A Strategy for Complete Characterization

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This ensures that a wide range of potential impurities (volatile, non-volatile, ionic, inorganic) are detected and quantified. Our recommended workflow is a multi-tiered approach designed for comprehensive characterization.

Caption: Orthogonal workflow for purity assessment.

Chromatographic Purity: The Core of Impurity Profiling

High-Performance Liquid Chromatography (HPLC) for Organic Impurities and Assay

Causality and Method Selection: Reverse-phase HPLC (RP-HPLC) is the cornerstone technique for this analysis. It excels at separating compounds with moderate polarity, such as the target analyte and its most probable non-volatile impurities and degradants. UV detection is ideal due to the presence of the aromatic chromophore. This method will serve the dual purpose of quantifying the main component (assay) and profiling related substance impurities.

Experimental Protocol: RP-HPLC Method

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Rationale: A buffered aqueous mobile phase prevents peak tailing of the basic piperidine moiety, while acetonitrile provides good elution strength for the aromatic ketone.

-

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This results in a concentration of ~0.5 mg/mL.

-

-

Instrumental Conditions:

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm, 3.5 µm |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| UV Detection | 230 nm |

| Gradient | 30% B to 80% B over 20 min, hold 5 min |

-

System Suitability Test (SST):

-

Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone should be ≤ 2.0%.

-

Trustworthiness: The SST ensures the chromatographic system is performing adequately before analyzing any samples.

-

-

Analysis and Calculation:

-

Inject the sample solution.

-

Calculate the percentage of each impurity by area normalization.

-

The assay is calculated against a qualified reference standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Causality and Method Selection: The ICH Q3C guideline mandates the control of residual solvents used in manufacturing processes.[1] Static headspace gas chromatography with mass spectrometry detection (HS-GC-MS) is the definitive technique for this purpose. It offers high sensitivity and specificity for volatile organic compounds that may be present from the synthesis and purification stages (e.g., Dichloromethane, Toluene, Acetonitrile).

Experimental Protocol: HS-GC-MS Method

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

-

Add 5 mL of Dimethyl sulfoxide (DMSO).

-

Seal the vial immediately.

-

-

Instrumental Conditions:

| Parameter | Value |

| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Headspace Oven | 80 °C for 15 min |

| Injector Temp. | 220 °C |

| Oven Program | 40 °C (5 min), ramp to 240 °C at 10 °C/min |

| MS Detection | Scan mode, m/z 35-300 |

-

Analysis:

-

Analyze samples against a standard containing known residual solvents at their ICH limit concentrations.

-

Identification is confirmed by retention time and mass spectrum matching.

-

Structural Confirmation and Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Method Selection: NMR spectroscopy is an unparalleled tool for unambiguous structure confirmation.[6][7][8] Both ¹H and ¹³C NMR should be performed. The ¹H NMR spectrum provides definitive information on the proton environments, their integration (ratio), and coupling, confirming the identity of the bulk material. It can also detect and help identify impurities if they are present at levels typically >0.5-1%.

Key Expected ¹H NMR Signals (in CDCl₃):

-

~7.4 ppm: Multiplet, 4H (Aromatic protons).

-

~4.6 ppm: Singlet, 2H (Chloromethyl, -CH₂Cl).

-

~3.7 ppm & ~3.3 ppm: Broad signals, 4H (Piperidine protons adjacent to N).

-

~1.6 ppm: Broad multiplet, 6H (Remaining piperidine protons).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality and Method Selection: When an unknown impurity is detected in HPLC above the identification threshold (typically 0.10% as per ICH Q3A), its structure must be elucidated.[2][9] LC-MS, particularly with a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, is the ideal tool. It provides the accurate mass of the impurity, from which a molecular formula can be proposed. Fragmentation data (MS/MS) can then be used to piece together the structure.

ICH Impurity Qualification Logic

The decision to identify and qualify an impurity is governed by regulatory guidelines. The ICH Q3A(R2) guideline provides a clear decision tree.[1][9][10]

Caption: ICH Q3A decision tree for impurity identification.

Summary and Conclusion

The purity assessment of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a multi-step, evidence-based process that requires a suite of orthogonal analytical techniques. A combination of RP-HPLC for assay and organic impurity profiling, HS-GC-MS for residual solvents, Karl Fischer titration for water content, and spectroscopic techniques (NMR, MS) for identity and structural elucidation provides a complete and defensible purity profile. By grounding this analytical strategy in a fundamental understanding of the compound's synthesis and the principles of regulatory guidelines, scientists can ensure the quality, safety, and efficacy of the materials used in research and drug development.

References

-

Title: ICH Q3A(R2) Impurities in New Drug Substances Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]

-

Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]

-

Title: Structure Determination - Nuclear Magnetic Resonance Spectroscopy Source: Chemistry LibreTexts URL: [Link]

-

Title: 1HNMR spectrometry in structural elucidation of organic compounds Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]

-

Title: ICH Q3A Guideline for Impurities in New Drug Substances Source: YouTube URL: [Link]

-

Title: NMR Spectroscopy in Structural Analysis of Organic Compounds Source: AZoLifeSciences URL: [Link]

-

Title: Friedel–Crafts reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: sites@gsu URL: [Link]

-

Title: Ch12: Friedel-Crafts limitations Source: University of Calgary URL: [Link]

-

Title: Friedel Crafts Acylation And Alkylation Reaction - BYJU'S Source: BYJU'S URL: [Link]

-

Title: What are the best methods for Piperidine purification alternatives to distillation? Source: ResearchGate URL: [Link]

Sources

- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. jpionline.org [jpionline.org]

- 3. byjus.com [byjus.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jchps.com [jchps.com]

- 8. azolifesciences.com [azolifesciences.com]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

Navigating the Synthesis and Application of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone: A Technical Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic use of versatile chemical scaffolds is paramount to the efficient discovery and development of novel therapeutic agents. This guide provides an in-depth technical overview of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone, a key building block whose structural features offer a gateway to a diverse range of complex molecules with significant therapeutic potential. This document will delve into the nomenclature, chemical properties, synthesis, and applications of this compound, with a particular focus on its role in drug discovery and development.

Compound Identification and Nomenclature

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is a substituted aromatic ketone containing a piperidine moiety. Due to the complexities of chemical nomenclature, this compound is known by several synonyms. Establishing a clear understanding of these alternative names is crucial for exhaustive literature searches and unambiguous communication in a research and development setting.

Table 1: Synonyms and Identifiers for (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

| Identifier | Value |

| Systematic Name | (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone |

| CAS Number | 929972-98-5[1] |

| Molecular Formula | C₁₃H₁₆ClNO |

| Molecular Weight | 237.73 g/mol |

| Common Synonyms | 4-(Piperidin-1-ylcarbonyl)benzyl chloride |

It is important to distinguish the topic compound from a structurally related isomer, (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone, which has the CAS number 63608-15-1.[2][] While both are benzoylpiperidine derivatives, the position of the chloromethyl group is the key differentiator and dictates their respective reactivity and applications. A pyrrolidinyl analogue, (4-(Chloromethyl)phenyl)(pyrrolidin-1-yl)methanone, also exists with CAS number 929972-98-5.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is essential for its effective use in synthesis and for the interpretation of experimental results.

Table 2: Physicochemical Properties of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

| Property | Value | Source |

| Appearance | White to off-white solid | General chemical supplier data |

| Melting Point | Not explicitly reported, further analysis required | |

| Boiling Point | Not explicitly reported, further analysis required | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Inferred from typical organic synthesis protocols |

| Storage Conditions | Store in a cool, dry place, typically at 2-8°C, protected from moisture. | General chemical supplier recommendations |

Analytical Characterization

The structural integrity and purity of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the chloromethyl group, and the aliphatic protons of the piperidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1630-1680 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound and for monitoring the progress of reactions involving it. A suitable method would typically involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with or without a modifier like formic acid or trifluoroacetic acid.

Synthesis and Mechanistic Insights

The synthesis of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone can be approached through several strategic routes. The most common and logical approach involves the acylation of piperidine with a suitable derivative of 4-(chloromethyl)benzoic acid.

Retrosynthetic Analysis

A retrosynthetic analysis reveals two primary disconnection points, suggesting feasible synthetic pathways.

Caption: Retrosynthetic analysis of (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone.

Recommended Synthetic Protocol: Amide Coupling

This protocol describes the synthesis via the reaction of 4-(chloromethyl)benzoyl chloride with piperidine. This is a classic Schotten-Baumann reaction, which is widely used for the formation of amides.

Step 1: Preparation of 4-(Chloromethyl)benzoyl chloride

The starting material, 4-(chloromethyl)benzoyl chloride, can be synthesized from 4-(chloromethyl)benzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Caption: Synthesis of 4-(Chloromethyl)benzoyl chloride.

Experimental Protocol:

-

To a solution of 4-(chloromethyl)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.2-1.5 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-(chloromethyl)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Acylation of Piperidine

Caption: Acylation of piperidine to form the target compound.

Experimental Protocol:

-

Dissolve piperidine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine in an anhydrous solvent like DCM at 0 °C.

-

Slowly add a solution of 4-(chloromethyl)benzoyl chloride (1.0 eq) in DCM to the piperidine solution.

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is a valuable building block in drug discovery due to its bifunctional nature. The piperidine amide moiety is a common feature in many biologically active compounds, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The reactive chloromethyl group serves as a versatile handle for introducing the benzoylpiperidine scaffold into larger molecules through nucleophilic substitution reactions.

Role as a Synthetic Intermediate

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone is primarily used as an intermediate in the synthesis of more complex molecules. The benzylic chloride is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity allows for the facile connection of the 4-(piperidin-1-ylcarbonyl)benzyl moiety to other pharmacophores.

Caption: General reaction scheme for the application of the title compound.

Potential Therapeutic Targets

While specific drugs containing this exact fragment are not prominently documented, the benzoylpiperidine scaffold is present in numerous compounds targeting a variety of receptors and enzymes. The structural motif is often found in ligands for G-protein coupled receptors (GPCRs), ion channels, and various enzymes. The ability to easily diversify the molecule via the chloromethyl group makes it an attractive starting point for generating libraries of compounds for screening against various biological targets.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone.

-

Hazard Identification: The compound is expected to be an irritant to the skin, eyes, and respiratory tract. The benzylic chloride moiety makes it a potential lachrymator and alkylating agent.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion